Tris(2,4-dimethylphenyl)phosphine
Overview
Description
Tris(2,4-dimethylphenyl)phosphine is an organophosphorus compound with the chemical formula (C6H3(CH3)2)3P. It is a tertiary phosphine, characterized by the presence of three 2,4-dimethylphenyl groups attached to a central phosphorus atom. This compound is widely used as a ligand in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,4-dimethylphenyl)phosphine can be synthesized using Grignard reagents and chlorophosphines. The reaction involves the interaction of 2,4-dimethylphenylmagnesium bromide with phosphorus trichloride, followed by purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of organic solvents such as n-hexane. The process includes the reaction of 2,4-xylylboronic acid with triethylaminoborane under a nitrogen atmosphere to form a precursor compound, which is then hydrogenated to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4-dimethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phosphine can participate in substitution reactions, particularly in metal-catalyzed processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal catalysts like palladium or nickel are often employed in these reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Tris(2,4-dimethylphenyl)phosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(2,4-dimethylphenyl)phosphine primarily involves its role as a ligand in catalysis. The compound coordinates with metal centers, facilitating various catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the catalytic intermediate and enhancing the reaction rate . This coordination can influence molecular targets and pathways, leading to efficient catalytic cycles .
Comparison with Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
- Tris(o-tolyl)phosphine
Comparison: Tris(2,4-dimethylphenyl)phosphine is unique due to its specific substitution pattern on the phenyl rings, which can influence its steric and electronic properties. Compared to other similar compounds, it offers distinct reactivity and selectivity in catalytic processes. For instance, tris(2,4,6-trimethoxyphenyl)phosphine has different electronic properties due to the presence of methoxy groups, which can affect its performance in certain reactions .
Biological Activity
Tris(2,4-dimethylphenyl)phosphine (commonly referred to as TXP-2,4) is a phosphine compound with significant applications in catalysis and organic synthesis. Its unique structural properties and reactivity make it an important ligand in various chemical reactions. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and associated safety concerns.
- Molecular Formula : CHP
- Molar Mass : 346.44 g/mol
- CAS Number : 49676-42-8
- Appearance : White powder
- Melting Point : 157-158 °C
- Storage Conditions : Inert atmosphere at room temperature
Catalytic Applications
This compound is primarily recognized for its role as a ligand in various catalytic processes. It has been utilized in metal-catalyzed reactions, particularly in the following areas:
- C–O Bond Cleavage : Research indicates that TXP-2,4 can facilitate the cleavage of C–O bonds in organic compounds, which is crucial for the depolymerization of lignin and other complex polymers. This property is particularly valuable for recycling materials like epoxy resins and lignin-derived products .
- Hydrogenation Reactions : The compound has been shown to enhance the efficiency of hydrogenation reactions, including the conversion of carbon dioxide into methanol. The effectiveness of TXP-2,4 in such transformations highlights its potential in sustainable chemistry .
- Pharmaceutical Applications : Although primarily used as a catalyst, there is ongoing research into the use of phosphine ligands like TXP-2,4 in drug development. Its ability to stabilize metal complexes may lead to novel therapeutic agents .
Study 1: Lignin Model Compounds
A study investigated the catalytic activity of TXP-2,4 in the hydrogenolysis of lignin model compounds. The results demonstrated that TXP-2,4 facilitated efficient C–O bond disconnections, leading to the recovery of phenolic compounds essential for various industrial applications. The study utilized NMR spectroscopy to monitor reaction progress and confirmed that TXP-2,4 acted effectively as a precatalyst under specific conditions .
Study 2: Epoxy Resin Recycling
In another case study focused on recycling epoxy resins, researchers employed TXP-2,4 as part of a catalyst system that enabled the selective cleavage of C–O bonds within polymer matrices. This process not only recovered valuable monomers but also demonstrated the potential for TXP-2,4 to contribute to sustainable waste management practices in polymer industries .
Safety and Toxicological Profile
Despite its utility, this compound poses certain health risks:
- Toxicity : Classified as harmful if swallowed (Risk Code R22), it can cause irritation to eyes and skin (Risk Code R36/37/38). Proper safety measures should be taken when handling this compound.
- Handling Precautions : It is recommended to store TXP-2,4 under inert conditions and avoid exposure to moisture or air to prevent degradation.
Properties
IUPAC Name |
tris(2,4-dimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-10-22(19(4)13-16)25(23-11-8-17(2)14-20(23)5)24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRVAHAGMMFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471940 | |
Record name | TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49676-42-8 | |
Record name | TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49676-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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